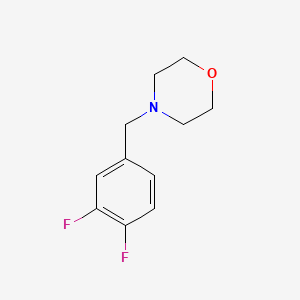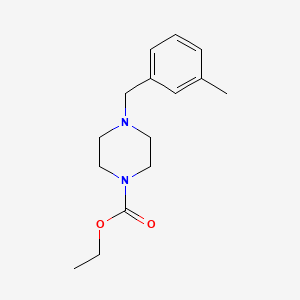![molecular formula C16H15FO3 B5867452 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone, also known as FMeO-DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell proliferation and survival. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has also been found to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the migration and invasion of cancer cells. In vivo studies have revealed that 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can inhibit tumor growth and metastasis in animal models of cancer. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is also relatively easy to synthesize and can be obtained in large quantities. However, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has some limitations, such as its relatively high cost and limited availability from commercial sources. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is also highly reactive and can undergo undesired reactions with other compounds in the reaction mixture.
Zukünftige Richtungen
There are several future directions for the research on 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone. One direction is to investigate the molecular targets and signaling pathways of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone in more detail, which could provide insights into its mechanism of action and potential therapeutic applications. Another direction is to explore the use of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone in combination with other drugs or therapies, which could enhance its efficacy and reduce its side effects. Additionally, the development of new synthetic methods for 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone could improve its yield and reduce its cost, making it more accessible for research and development.
Synthesemethoden
The synthesis of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone involves the reaction between 4-fluorobenzyl alcohol and 4-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. The yield of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been employed as a versatile reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
1-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11(18)12-3-8-16(19-2)13(9-12)10-20-15-6-4-14(17)5-7-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHOGTSVNZPRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)



![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)



![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
